![molecular formula C7H9NO2 B1345574 Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione CAS No. 5763-44-0](/img/structure/B1345574.png)
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Overview
Description
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves the reaction of cyclopentenone with tosylmethyl isocyanide (TosMIC) to form a bicyclic pyrrole intermediate. This intermediate is then subjected to regioselective bromination using N-bromosuccinimide, followed by N-methylation with methyl iodide . Another method involves the visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s carbonyl groups and bicyclic framework make it susceptible to nucleophilic attack. For instance, the α-hydrogens adjacent to the carbonyl groups can be deprotonated under basic conditions, facilitating reactions with electrophiles.
Example Reaction Pathway:
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Reagents: Strong bases (e.g., LDA) followed by alkyl halides.
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Outcome: Alkylation at the α-position, forming derivatives with modified substituents.
Reaction Type | Conditions | Products | Reference |
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Alkylation | LDA, THF, -78°C | α-Alkylated derivatives |
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under acidic or basic conditions. This reactivity is attributed to the strain in the fused rings and the electron-deficient nature of the carbonyl moieties.
Case Study:
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Reagents: Aqueous HCl (acidic) or NaOH (basic).
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Outcome: Hydrolysis of the imide ring to yield dicarboxylic acid derivatives or amino alcohols .
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux | Dicarboxylic acid derivatives | |
Basic Hydrolysis | 2M NaOH, 60°C | Amino alcohol intermediates |
Cycloaddition Reactions (Diels-Alder)
The compound acts as a dienophile in Diels-Alder reactions due to its electron-deficient cyclopentanone ring. This application is significant in synthesizing polycyclic structures for pharmaceuticals and polymers .
Key Example:
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Diene: 1,3-Butadiene or substituted dienes.
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Conditions: Thermal or Lewis acid-catalyzed (e.g., AlCl₃).
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Outcome: Formation of six-membered adducts with high regioselectivity .
Reaction Type | Conditions | Products | Reference |
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Diels-Alder | Toluene, 110°C | Hexacyclic adducts |
Michael Addition Reactions
The compound participates in Michael additions as an α,β-unsaturated carbonyl system. This reactivity is leveraged in constructing complex molecules, including amino acid analogs .
Mechanistic Insight:
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Nucleophile: Enolates, amines, or thiols.
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Catalyst: Protic or Lewis acids.
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Outcome: Conjugate addition products with stereochemical control .
Reaction Type | Conditions | Products | Reference |
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Michael Addition | DBU, CH₃CN, rt | β-Substituted derivatives |
Stability and Reactivity Considerations
Scientific Research Applications
Mechanism of Action
The mechanism of action of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. In the case of its antiviral activity against hepatitis B virus, the compound binds to the HBV core protein, preventing the encapsidation of pregenomic RNA and viral polymerase. This disruption of the viral life cycle inhibits HBV replication .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
N-acylpyrroles: These compounds are synthesized via similar synthetic routes and exhibit comparable reactivity.
Uniqueness
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific structural features and its ability to inhibit HBV replication through a distinct mechanism of action. This sets it apart from other similar compounds that may not exhibit the same level of antiviral activity .
Biological Activity
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (THCPD) is a cyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of THCPD, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- CAS Number : 62506-05-2
- Molecular Weight : 139.15 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that THCPD exhibits significant anticancer properties. Its mechanism involves the inhibition of specific pathways associated with cancer cell proliferation. For instance:
- A study demonstrated that THCPD effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
THCPD has shown promising results in antimicrobial assays:
- It was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, where it exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties:
- In vitro studies revealed that THCPD reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
The biological activity of THCPD is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : THCPD has been identified as a selective inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it inhibits gelatinase activity, which is crucial in cancer metastasis .
- Receptor Modulation : The compound may modulate receptors related to pain and inflammation, contributing to its analgesic properties observed in preliminary studies.
Synthesis
The synthesis of THCPD involves several steps that can be optimized for yield and purity:
- Starting Materials : The synthesis typically begins with readily available pyrrole derivatives.
- Cyclization Reaction : Key cyclization reactions are employed to form the bicyclic structure.
- Purification : Techniques such as column chromatography are used to isolate pure THCPD from reaction mixtures .
Case Study 1: Anticancer Efficacy
In a controlled study, THCPD was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using THCPD against clinical isolates of resistant bacterial strains. The compound demonstrated effective inhibition, suggesting its utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetrahydrocyclopenta[c]pyrrole-1,3-dione, and what purification methods are recommended?
The compound is synthesized via [3+2] cycloaddition strategies. A notable method involves visible-light photoredox catalysis using 2H-azirine and maleimide derivatives, with 9-mesityl-10-methylacridinium perchlorate as a catalyst, yielding dihydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives in 55–99% yields under mild conditions . Post-synthesis purification typically employs column chromatography (e.g., ethyl acetate/hexane, 1:4) followed by recrystallization from polar solvents like 2-propanol to achieve high purity .
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
Characterization relies on NMR, , and mass spectrometry. For example, intermediates in related pyrrolo[3,4-c]pyrrole-dione syntheses exhibit distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbonyl resonances (δ 170–175 ppm) . The compound’s melting point (168°C, decomposition) and predicted density (1.242 g/cm³) further differentiate it from structural analogs .
Q. What are the solubility and stability considerations for handling this compound?
The compound is sparingly soluble in acetonitrile and chloroform but stable at room temperature when stored in a dry, sealed environment. Decomposition occurs above 168°C, necessitating avoidance of prolonged heating during synthesis or processing .
Advanced Research Questions
Q. How do photoredox catalytic systems enhance the synthesis of pyrrolo[3,4-c]pyrrole-dione derivatives?
Visible-light-driven photoredox catalysis enables regioselective [3+2] cyclization between 2H-azirines and maleimides. The photocatalyst (e.g., acridinium salts) generates radical intermediates under mild conditions, avoiding harsh reagents. This method offers superior functional group tolerance and scalability compared to traditional thermal approaches .
Q. What role does Tetrahydrocyclopenta[c]pyrrole-1,3-dione play in polymer solar cell design?
Derivatives like pyrrolo[3,4-c]pyrrole-1,3-dione (PPD) are incorporated into donor-acceptor copolymers for high-efficiency photovoltaic devices. The PPD unit’s planar structure and electron-deficient nature enhance charge transport. For instance, P(BDTT–ttPPD) polymers achieve power conversion efficiencies >8% due to optimized π-bridge engineering .
Q. How are computational methods used to predict the reactivity of this compound in heterocyclic synthesis?
Density Functional Theory (DFT) calculations model transition states in cycloaddition reactions, predicting regioselectivity and activation energies. For example, studies on azirine-maleimide cyclizations correlate computed frontier molecular orbital (FMO) interactions with experimental yields, guiding catalyst selection .
Q. What biological activities have been explored for derivatives of this compound?
Derivatives bearing indole or pyrazole moieties exhibit anti-mycobacterial and antitumor activity. For instance, fused tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives show MIC values of 6.25 µg/mL against Mycobacterium tuberculosis and IC values <10 µM in cancer cell lines, suggesting potential for lead optimization .
Q. How do structural modifications impact the compound’s electronic properties in material science applications?
Substituents like electron-withdrawing groups (e.g., sulfonyl, aryl) on the pyrrolidine ring modulate the HOMO-LUMO gap. For example, sulfonyl-containing derivatives in polymers reduce bandgaps (<1.8 eV), enhancing light absorption in organic photovoltaics .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How can reproducibility be ensured?
Variations in yields (e.g., 55–99% in photoredox syntheses) arise from differences in catalyst loading, light intensity, or solvent purity. Standardized protocols, such as degassing solvents to eliminate oxygen quenching, improve reproducibility .
Q. Conflicting solubility What factors influence experimental outcomes?
Solubility discrepancies (e.g., in acetonitrile vs. chloroform) may stem from crystallinity or polymorphic forms. Recrystallization solvent choice (e.g., 2-propanol vs. ethyl acetate) and temperature control during precipitation are critical for consistent results .
Properties
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDCTDYSDJKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901319 | |
Record name | 1,2-Cyclopentanedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-44-0 | |
Record name | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5763-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocyclopenta(c)pyrrole-1,3(2H,3aH)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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